5-Chloro-2-methylbenzo[d]thiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylbenzo[d]thiazol-6-amine is a chemical compound with the molecular formula C8H7ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2-methylbenzo[d]thiazol-6-amine are currently unknown. This compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of pathways, including those involved in inflammation, microbial infection, and cancer . The specific pathways influenced by this compound would depend on its targets, which are currently unknown.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability would be influenced by factors such as its solubility, stability, and interactions with transport proteins. The compound has a molecular weight of 198.68 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound could potentially have a wide range of effects depending on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy could also be influenced by factors such as pH and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylbenzo[d]thiazol-6-amine typically involves the reaction of 2-methylbenzothiazole with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with 2-methylbenzothiazole to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar chlorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-2-methylbenzo[d]thiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzothiazole: Another benzothiazole derivative with similar structural features.
2-Methylbenzothiazole: Lacks the chlorine atom but shares the benzothiazole core structure.
5-Chloro-2-methylbenzothiazole: Similar structure but without the amine group
Uniqueness
5-Chloro-2-methylbenzo[d]thiazol-6-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research applications .
Biological Activity
5-Chloro-2-methylbenzo[d]thiazol-6-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 101253-50-3
- Molecular Formula : C8H7ClN2S
- Molecular Weight : 188.67 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis . A study demonstrated that compounds within the 2-aminothiazole series showed sub-micromolar minimum inhibitory concentrations (MIC) against this pathogen, suggesting strong potential for development as anti-tubercular agents . The structure of these compounds allows for various substitutions at the C-2 and C-4 positions, which are critical for their activity.
Compound | MIC (μM) | Selectivity Index |
---|---|---|
This compound | <0.5 | >26 |
Other Thiazole Derivatives | 0.70 - 4.5 | Varies |
Anticancer Activity
The compound also shows promise as an anticancer agent. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For instance, a recent study highlighted that certain thiazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential effectiveness in cancer treatment .
Cell Line | Compound | IC50 (μg/mL) |
---|---|---|
A431 (Human Epidermoid Carcinoma) | This compound | <1.98 |
U251 (Human Glioblastoma) | Similar Thiazole Derivative | <10 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole core plays a significant role in its interaction with cellular targets, potentially involving inhibition of specific enzymes or pathways crucial for bacterial survival and cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives indicate that modifications at specific positions can enhance biological activity:
- C-2 Position : Substituents here can significantly affect lipophilicity and interaction with target sites.
- C-4 Position : The presence of a pyridyl group at this position has been shown to enhance antibacterial activity.
- Amino Group : The free amino group at the C-6 position is essential for maintaining cytotoxic activity against cancer cells.
Case Study 1: Anti-Tubercular Activity
In a study exploring the efficacy of various thiazole derivatives against M. tuberculosis, it was found that compounds similar to this compound achieved rapid bactericidal effects, leading to significant reductions in bacterial load within days of treatment .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of several thiazole derivatives on human cancer cell lines. Results showed that compounds with structural similarities to this compound had IC50 values indicating potent anticancer activity, particularly in glioblastoma and melanoma cell lines .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJTBJTHSFSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101253-50-3 |
Source
|
Record name | 5-chloro-2-methyl-1,3-benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.